3,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound appears to be a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the propyl chain, and the attachment of the benzenesulfonamide group. However, without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation and stereochemistry of the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The sulfonamide group might be susceptible to hydrolysis, and the tetrahydroquinoline ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties.Scientific Research Applications
1. Crystallographic Analysis and Molecular Interactions
- The compound displays interesting molecular interactions, such as intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, which are significant in crystallography and molecular design (Gelbrich, Haddow, & Griesser, 2011).
2. Synthesis of Tetrahydroquinoline Derivatives
- Research has focused on synthesizing various tetrahydroquinoline derivatives, important in medicinal chemistry for their potential biological activities (Cremonesi, Croce, & Gallanti, 2010).
3. Antimicrobial Agents
- Some derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the compound's potential use in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
4. Potential in Treating Diabetes
- Certain tetrahydroquinoline derivatives have shown activity as peroxisome proliferator activated receptor agonists, indicating potential use in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013).
5. Antitumor Agents
- Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, showing significant potential as antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
6. Catalytic Applications
- Derivatives have been used in synthesizing half-sandwich ruthenium complexes, which were evaluated for their efficiency as catalysts in various chemical reactions (Dayan, Kalaycioglu, Daran, Labande, & Poli, 2013).
7. Photochemical and Photophysical Properties
- Research has been conducted on the photochemical and photophysical properties of certain derivatives, which are important for applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
8. Enzyme Inhibition Studies
- Some derivatives have been studied for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases like Alzheimer's and Parkinson's (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Safety And Hazards
Without specific toxicity data, it’s hard to predict the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk.
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling.
properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(8-10-22(20)24)11-12-23-27(25,26)21-9-7-17(2)18(3)15-21/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWWOPOWANIUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide |
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